molecular formula C20H21N5O5S3 B2665729 4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 896031-87-1

4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2665729
CAS No.: 896031-87-1
M. Wt: 507.6
InChI Key: FYMYPLMXPBAFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with a dimethylsulfamoyl group

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The use of thiadiazole derivatives in photodynamic therapy (PDT) has been explored due to their excellent photophysical and photochemical properties. Compounds like zinc phthalocyanine substituted with thiadiazole have shown high singlet oxygen quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT. Their ability to generate reactive oxygen species upon light activation allows for targeted cancer cell destruction (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-inflammatory Agents

Benzamide and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their potential as novel therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nematocidal Activity

Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and tested for their nematocidal activities. Some of these compounds showed promising activity against Bursaphelenchus xylophilus, a pathogen causing pine wilt disease. The ability of these compounds to affect the nematode's motility and respiration suggests their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antifungal Applications

Thiadiazole and benzamide derivatives have also been explored for their antifungal effects. Studies have shown that compounds containing these structural features can inhibit the growth of various fungi, including Aspergillus terreus and Aspergillus niger. The potential antifungal activity of these compounds opens avenues for developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anticancer and Docking Study

Benzamide derivatives containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity. Some of these compounds showed promising activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Additionally, molecular docking studies have provided insights into the mechanism of action of these compounds, suggesting their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S3/c1-25(2)33(28,29)16-9-7-13(8-10-16)18(27)22-19-23-24-20(32-19)31-12-17(26)21-14-5-4-6-15(11-14)30-3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMYPLMXPBAFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.